An In-Depth Technical Guide to Octyl Decyl Adipate for Pharmaceutical and Research Applications
An In-Depth Technical Guide to Octyl Decyl Adipate for Pharmaceutical and Research Applications
Abstract
Octyl decyl adipate (ODA) is a mixed diester of adipic acid with octyl and decyl alcohols, recognized primarily for its efficacy as a low-temperature plasticizer. This technical guide provides a comprehensive overview of ODA, detailing its fundamental chemical and physical properties, synthesis methodologies, and analytical characterization. With a focus on applications relevant to researchers and drug development professionals, this document explores the functional role of ODA as a specialty excipient. We will delve into its potential for enhancing the flexibility and performance of polymeric systems used in advanced drug delivery, drawing parallels with the established roles of similar adipate esters in pharmaceutical formulations. The synthesis section explains the causal drivers for catalyst selection in modern manufacturing, while the analytical protocols provide a framework for quality control and material verification.
Chemical Identity and Core Properties
A precise understanding of a material's identity and physicochemical properties is foundational to its application in any scientific or developmental context. Octyl decyl adipate is a complex ester with specific characteristics that dictate its utility.
Nomenclature and Identifiers
Octyl decyl adipate is known by several synonyms, and its unambiguous identification is critical. Key identifiers are consolidated below.
| Identifier Type | Value |
| IUPAC Name | 6-O-decyl 1-O-octyl hexanedioate[1] |
| CAS Number | 110-29-2[1] |
| Molecular Formula | C24H46O4[1][2] |
| Synonyms | Decyl octyl adipate, Hexanedioic acid, decyl octyl ester, Staflex NODA, Hercoflex 290[1][2] |
| EC Number | 203-754-0[1][2] |
| UNII | Q2A4A9Y14S[1][2] |
Fundamental Molecular and Physical Data
The molecular characteristics and physical behavior of ODA are summarized in the following table. These properties are essential for predicting its behavior in various formulations and processing conditions.
| Property | Value |
| Molecular Weight | 398.6 g/mol [1] |
| Appearance | Clear, straw-colored liquid[1] |
| Odor | Mild[1][2] |
| Density | 0.92-0.98 g/cm³ (at 20 °C)[1][2] |
| Melting Point | -50 °C[1][2] |
| Boiling Point | 220-254 °C (at 4 mm Hg)[1][2] |
| Flash Point | 188.6 °C[2] |
| Refractive Index | 1.447 - 1.453[1][2] |
| Vapor Pressure | 2.82 x 10⁻⁷ mmHg (at 25 °C)[2] |
Synthesis and Manufacturing Insights
The synthesis of octyl decyl adipate is primarily achieved through the esterification of adipic acid. The choice of methodology and catalyst has significant implications for product purity, yield, and environmental impact.
Core Synthesis Pathway: Fischer Esterification
The industrial production of octyl decyl adipate involves the reaction of adipic acid with a mixture of n-octyl and n-decyl alcohols.[1][2] This reaction is an acid-catalyzed equilibrium process where water is removed to drive the reaction toward the formation of the diester product.
The parent molecule, adipic acid (hexanedioic acid), is a C6 α,ω-dicarboxylic acid that serves as the backbone of the final ester.[3][4]
Diagram of a Modern Synthesis Workflow
The following diagram illustrates a typical workflow for synthesizing octyl decyl adipate using a modern, environmentally conscious approach.
Caption: Modern synthesis workflow for Octyl Decyl Adipate.
Causality in Experimental Design: Catalyst Selection
Historically, strong mineral acids like sulfuric acid were used as catalysts.[5] However, this approach presents challenges, including equipment corrosion, significant side reactions, and complex, environmentally taxing post-processing steps.[5]
The transition to solid super-strong acid resin catalysts represents a significant process improvement.[5] The rationale for this choice is multi-faceted:
-
High Selectivity & Yield: These catalysts promote the desired esterification reaction with minimal side-product formation.[5]
-
Ease of Separation: Being in a solid phase, the catalyst is easily separated from the liquid product mixture by simple filtration, streamlining the purification process.[5]
-
Reusability: The catalyst can be recovered and reused, offering economic and environmental benefits.[5]
-
Reduced Corrosion: The non-corrosive nature of the resin protects the integrity of the reaction vessels.[5]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for producing octyl decyl adipate, adapted from established industrial methods.[5]
-
Reactant Charging: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser, add adipic acid and a stoichiometric excess of n-octanol and n-decanol.
-
Dissolution: Begin stirring and gently heat the mixture until all solid adipic acid has dissolved.
-
Catalyst Addition: Introduce the solid acid resin catalyst (e.g., 1-2% by weight of reactants).
-
Esterification Reaction: Increase the temperature to initiate reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a real-time measure of reaction progress. Continue the reaction until the theoretical amount of water has been collected (typically 2-3 hours).
-
Catalyst Removal: Cool the reaction mixture to below 80 °C and separate the solid catalyst by filtration.
-
Purification:
-
Transfer the crude ester to a distillation apparatus and remove the excess unreacted alcohols under reduced pressure.
-
Wash the remaining liquid with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.
-
Perform a final vacuum distillation, collecting the fraction corresponding to pure octyl decyl adipate to yield a clear, transparent liquid.[5]
-
Analytical Characterization and Quality Control
For research and pharmaceutical applications, rigorous verification of a material's identity and purity is non-negotiable. A multi-technique approach is recommended.
Protocol: Identification and Purity Assessment
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Methodology: Acquire an IR spectrum of the neat liquid sample.
-
Expected Result: A strong carbonyl (C=O) stretching peak characteristic of esters (approx. 1735 cm⁻¹), along with C-O stretching and long aliphatic C-H stretching peaks. The absence of a broad O-H peak from carboxylic acid (approx. 2500-3300 cm⁻¹) indicates complete esterification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise molecular structure.
-
Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Result: The ¹H NMR will show characteristic triplets for the terminal methyl groups of the alkyl chains, a triplet corresponding to the -CH₂- groups adjacent to the ester oxygen, and multiplets for the bulk of the aliphatic protons. The ¹³C NMR will confirm the presence of the carbonyl carbon, carbons adjacent to the oxygen, and the various aliphatic carbons.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Methodology: Inject a diluted sample into a GC-MS system.
-
Expected Result: The gas chromatogram should display a single major peak, indicating high purity. The mass spectrum for this peak will show a fragmentation pattern consistent with the structure of octyl decyl adipate and can be used to confirm its molecular weight.[1]
-
Applications in Research and Drug Development
While ODA is widely used as a plasticizer in the polymer industry, its properties are highly relevant to the pharmaceutical sciences.[6]
Primary Function: Low-Temperature Plasticizer
ODA is an excellent cold-resistant plasticizer.[6][7] When incorporated into a polymer matrix, it positions itself between the polymer chains, disrupting intermolecular forces. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material, especially at low temperatures.[6] This property is critical for materials like PVC, cellulose derivatives, and synthetic rubbers.[6]
Relevance in Pharmaceutical Formulations
The role of adipic acid and its esters as pharmaceutical excipients provides a strong basis for the utility of ODA. Adipic acid itself has been used in controlled-release matrix tablets to achieve pH-independent drug release and to modulate intragel pH for zero-order release kinetics.[8][9]
Based on these precedents and its established properties, ODA is a candidate for several advanced applications:
-
Transdermal Patches: As a plasticizer, ODA can be used to soften the adhesive and polymer matrix of a transdermal patch, improving skin contact, flexibility, and patient comfort. Its low toxicity is a significant advantage, as it is approved for use in food packaging materials.[7]
-
Controlled-Release Oral Formulations: ODA can be incorporated into polymeric coatings or matrix systems (e.g., those based on ethyl cellulose) to modify drug release profiles.[6] By plasticizing the polymer, it can increase the diffusion rate of the active pharmaceutical ingredient (API) through the matrix.
-
Medical Device Components: For flexible tubing, catheters, or other medical components made from polymers, ODA can impart necessary pliability and cold resistance.
Safety and Handling
Octyl decyl adipate is generally considered to have low toxicity. It may cause mild irritation.[1] Standard laboratory safety practices, including the use of gloves and eye protection, should be followed. For disposal, it is recommended to consult with environmental regulatory agencies for guidance on acceptable practices, as regulations are subject to change.[2]
Conclusion
Octyl decyl adipate is a specialty chemical with well-defined properties that make it highly effective as a low-temperature plasticizer. Its molecular structure, characterized by a C6 dicarboxylic acid core and C8/C10 alkyl chains, imparts excellent flexibility and stability to a wide range of polymers. For researchers and drug development professionals, ODA represents a valuable tool for modulating the physical properties of pharmaceutical formulations, particularly in the development of controlled-release systems and transdermal patches. The modern, efficient synthesis methods and clear analytical protocols available for ODA ensure a high-purity material suitable for demanding applications.
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